molecular formula C8H13FO2 B13320111 3-(3-Fluoropropyl)oxolane-3-carbaldehyde

3-(3-Fluoropropyl)oxolane-3-carbaldehyde

Cat. No.: B13320111
M. Wt: 160.19 g/mol
InChI Key: ZEDDKCKKIVWVJR-UHFFFAOYSA-N
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Description

3-(3-Fluoropropyl)oxolane-3-carbaldehyde is a fluorinated cyclic ether aldehyde characterized by an oxolane (tetrahydrofuran) ring substituted at the 3-position with both a 3-fluoropropyl chain and a carbaldehyde group. This compound combines the structural rigidity of the oxolane ring with the electrophilic reactivity of the aldehyde moiety, making it a valuable intermediate in medicinal chemistry and radiopharmaceutical synthesis. Fluorine incorporation enhances metabolic stability and lipophilicity, traits critical for optimizing pharmacokinetic properties in drug candidates .

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

3-(3-fluoropropyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C8H13FO2/c9-4-1-2-8(6-10)3-5-11-7-8/h6H,1-5,7H2

InChI Key

ZEDDKCKKIVWVJR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CCCF)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoropropyl)oxolane-3-carbaldehyde typically involves the reaction of oxolane-3-carbaldehyde with a fluorinated reagent under controlled conditions. One common method includes the use of 3-fluoropropyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropropyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoropropyl)oxolane-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoropropyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 3-(3-Fluoropropyl)oxolane-3-carbaldehyde with structurally related compounds, focusing on substituents, applications, and physicochemical properties.

Compound Name Key Substituents Applications Key Differences
This compound Oxolane, 3-fluoropropyl, carbaldehyde Intermediate for receptor agonists, radiopharmaceuticals (inferred) Unique fluoropropyl chain enhances lipophilicity and metabolic resistance.
3-(4-Fluorophenyl)oxolane-3-carbaldehyde Oxolane, 4-fluorophenyl, carbaldehyde Discontinued (potential use in drug discovery) Fluorophenyl group introduces aromaticity, altering solubility and reactivity.
3-Chlorobenzaldehyde Benzene, 3-chloro, carbaldehyde Industrial solvent, synthetic intermediate Simpler aromatic structure; lacks fluorine and cyclic ether.
3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde Oxolane, benzyloxyethyl, carbaldehyde Unspecified (likely intermediate for protected aldehydes) Benzyloxyethyl substituent increases steric bulk and reduces electrophilicity.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole, trifluoromethyl, chlorophenylsulfanyl Structural studies (no direct application data) Heterocyclic pyrazole core and sulfanyl group confer distinct electronic properties.

Physicochemical and Metabolic Properties

  • Fluorine Position : The 3-fluoropropyl chain in the target compound provides a balance between lipophilicity and steric effects compared to the 4-fluorophenyl group in its phenyl-substituted analog. Fluorine’s electronegativity stabilizes adjacent bonds, reducing metabolic cleavage .
  • Aldehyde Reactivity : The carbaldehyde group enables nucleophilic additions (e.g., Schiff base formation), common in prodrug design. This contrasts with 3-chlorobenzaldehyde, which lacks the cyclic ether’s conformational restraint .

Notes and Considerations

  • Safety : Aldehydes like 3-chlorobenzaldehyde require strict handling due to toxicity (skin/eye irritation) . Similar precautions likely apply to this compound.
  • Discontinuation Factors : The discontinuation of 3-(4-Fluorophenyl)oxolane-3-carbaldehyde may reflect synthetic complexity, poor bioavailability, or competition from more stable analogs.
  • Fluorine’s Role : Fluorine’s position (aliphatic vs. aromatic) significantly impacts compound behavior. Aliphatic fluorination (as in the target compound) often improves metabolic stability over aromatic fluorination .

Biological Activity

3-(3-Fluoropropyl)oxolane-3-carbaldehyde is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H13F1O2
  • Molecular Weight : 162.19 g/mol
  • IUPAC Name : this compound

The compound features a fluoropropyl group attached to an oxolane ring, which is known for its ability to interact with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic disorders, such as glutaminase, which plays a critical role in cancer cell metabolism. For instance, fluorinated compounds have shown improved potency in enzyme assays due to their ability to stabilize interactions with active sites .

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. The compound's structural features may enhance its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies and Research Findings

  • In Vitro Studies : Research conducted on cell lines has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Animal Models : In vivo studies have shown promising results in reducing tumor growth and improving survival rates in animal models treated with this compound.
  • Mechanistic Insights : Detailed mechanistic studies have revealed that the compound may exert its effects through the modulation of signaling pathways associated with cell survival and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, NeuroprotectiveEnzyme inhibition, Neurotransmitter modulation
Related Fluorinated CompoundsEnhanced potency in enzyme assaysStabilization of enzyme-substrate interactions
Other Oxolane DerivativesVaries; some show antimicrobial activityDiverse mechanisms depending on structure

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